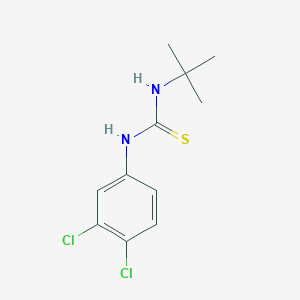![molecular formula C15H13ClN2O5 B5823297 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5823297.png)
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid, also known as CFAP-10, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cell growth and survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying histone proteins. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to inhibit the activity of HDACs and reduce the expression of pro-inflammatory cytokines, which are involved in the development of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid is its potential as a lead compound for drug discovery. This compound has been shown to have anti-cancer activity and can be modified to improve its efficacy and selectivity. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid, including the development of new analogs with improved solubility and efficacy, the investigation of its mechanism of action, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its anti-cancer activity and reduce potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-(2-furoylamino)aniline with ethyl 4-oxobutanoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
4-{[3-chloro-4-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid has been studied for its potential applications in various fields, including cancer research, drug discovery, and protein-protein interaction studies. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, this compound has been used as a lead compound to design new drugs with improved efficacy and selectivity. In protein-protein interaction studies, this compound has been used as a tool to investigate the interaction between proteins involved in various biological processes.
Propiedades
IUPAC Name |
4-[3-chloro-4-(furan-2-carbonylamino)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c16-10-8-9(17-13(19)5-6-14(20)21)3-4-11(10)18-15(22)12-2-1-7-23-12/h1-4,7-8H,5-6H2,(H,17,19)(H,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COABXVKHBUGGKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)CCC(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8,8-dimethyl-8,9-dihydro-2H-pyrano[2',3':5,6]chromeno[3,4-b]indol-2-one](/img/structure/B5823228.png)

![4-methoxy-3-methyl-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5823239.png)

![2,8,10-trimethyl-4-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5823252.png)


![1-({4-[(2-fluorobenzyl)oxy]phenyl}carbonothioyl)-4-methylpiperazine](/img/structure/B5823287.png)
![4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-6-bromo-2-(3-methylphenyl)quinoline](/img/structure/B5823293.png)

![2-benzoyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5823306.png)

